Scientific Field: Clinical and Translational Physiology
Methods of Application: The efficacy of delivering Wogonin transdermally in a cream was validated using pig ear skin in a Franz diffusion system.
Results or Outcomes: Mice with Wogonin treatment were statistically more active than mice receiving vehicle treatment.
Scientific Field: Molecular Biology
Summary of Application: Wogonin exhibits diverse biological activities such as anti-cancer, anti-inflammation, and treatment of bacterial and viral infections.
Scientific Field: Oncology
Summary of Application: Wogonin has been studied for its potential anti-cancer properties.
Scientific Field: Neurology
Summary of Application: Wogonin has been emphasized as a therapeutic adjuvant for neuroprotection.
Scientific Field: Immunology
Summary of Application: Wogonin has been shown to have direct anti-inflammatory properties.
Scientific Field: Microbiology
Summary of Application: Wogonin has been studied for its potential in treating bacterial and viral infections.
The mechanism of action for wogonin's various effects is still being explored. Here are some potential mechanisms:
Wogonin exhibits significant biological activities:
Wogonin can be synthesized through several methods:
Wogonin has several applications in medicine and pharmacology:
Studies have highlighted wogonin's interaction with various biological targets:
Wogonin shares structural similarities with several other flavonoids derived from Scutellaria baicalensis. Here are some comparable compounds:
| Compound | Key Features | Unique Aspects of Wogonin |
|---|---|---|
| Baicalein | Has similar anti-cancer properties | More potent in inducing apoptosis |
| Baicalin | Known for anti-inflammatory effects | Exhibits stronger cytotoxicity |
| Wogonoside | Glycosylated form with lower bioactivity | Higher bioavailability and potency |
Wogonin stands out due to its superior efficacy in inducing apoptosis and modulating inflammatory responses compared to these related compounds .
Wogonin demonstrates potent cell cycle regulatory effects through targeted modulation of checkpoint control mechanisms. Research evidence indicates that wogonin induces cell cycle arrest primarily at the G0/G1 phase transition, with additional effects observed at G2/M checkpoints across various cancer cell lines [4] [5] [6].
In myelodysplastic syndrome SKM-1 cells, wogonin treatment resulted in significant G0/G1 phase arrest, with cell populations increasing from 38.96% in untreated controls to 76.52% following 120 μM wogonin exposure [4]. This arrest mechanism involves precise modulation of cyclin-dependent kinase complexes, specifically downregulation of cyclin D1 and cyclin-dependent kinase 4 expression, coupled with upregulation of p21Cip1 and p27Kip1 proteins [4].
The G1/S checkpoint control mechanisms are further evidenced in colorectal cancer HCT116 cells, where wogonin induced G1 phase arrest through comprehensive regulation of the Wnt/β-catenin signaling pathway [6]. Treatment resulted in decreased intracellular Wnt protein levels and activated degradation complex formation, leading to β-catenin phosphorylation and proteasomal degradation [6]. Additionally, wogonin inhibited the transcriptional activity of T-cell factor/lymphoid enhancer factor and suppressed cyclin-dependent kinase 8 kinase activity, which functions as an oncogene in colorectal cancer development [6].
Table 1: Cell Cycle Arrest Mechanisms Across Cancer Cell Lines
| Study/Cell Line | Checkpoint Affected | Key Proteins Modulated | Concentration Range | Reference Citation |
|---|---|---|---|---|
| SKM-1 cells (MDS) | G0/G1 arrest | Cyclin D1↓, CDK4↓, p21Cip1↑, p27Kip1↑ | 40-120 μM | [4] |
| HCT116 cells (Colorectal cancer) | G1 arrest | Cyclin A/E/D1↓, CDK2/4↓, CDK8↓ | 20-60 μM | [6] |
| U-2 OS cells (Osteosarcoma) | Sub-G1 (apoptosis) | Caspase-3↑, PARP cleavage↑ | 25-100 μM | [5] |
| K562/A02 cells (Leukemia) | G2/M arrest | CCND1↓, CDK2↓, CyclinA2↓ | 10-40 μM | [7] |
| HL-60 cells (Leukemia) | G1/S arrest | PI3K-AKT↓, caspase activation↑ | 20-80 μM | [8] |
| SGC-7901/BGC-823 (Gastric cancer) | G0/G1 arrest | JAK-STAT3↓ | 50-100 μM | [9] |
| THP-1 cells (Acute monocytic leukemia) | G2/M arrest | AKT↓, p-AKT↓ | 25-100 μM | [7] |
G2/M checkpoint modulation represents an additional mechanism, particularly evident in acute monocytic leukemia THP-1 cells, where wogonin induced G2/M phase arrest through inhibition of the PI3K/AKT signaling pathway [7]. This mechanism involves decreased expression of CCND1, cyclin-dependent kinase 2, and CyclinA2 mRNA, coupled with reduced AKT and phosphorylated AKT protein levels [7].
Wogonin exhibits profound effects on mitochondrial-mediated apoptosis through multiple convergent mechanisms. The compound targets mitochondrial membrane integrity, cytochrome c release, and caspase cascade activation across diverse cancer cell types [4] [5] [8].
Mitochondrial dysfunction induction represents a primary mechanism in human osteosarcoma U-2 OS cells, where wogonin treatment resulted in decreased mitochondrial membrane potential, increased intracellular calcium levels, and elevated reactive oxygen species production [5]. These changes triggered comprehensive apoptotic protein alterations, including increased levels of Bad, Bax, cytochrome c, cleaved caspase-9, cleaved caspase-3, apoptosis-inducing factor, and endonuclease G [5].
The Bcl-2 family protein regulation constitutes a critical component of wogonin-induced apoptosis. In SKM-1 cells, treatment modulated the Bcl-2 to Bax ratio through mitochondrial pathway activation [4]. Western blot analysis revealed increased expression of proapoptotic proteins Bax, activated caspases 3 and 9, and activated cleaved poly(ADP-ribose) polymerase, while simultaneously decreasing antiapoptotic protein Bcl-2 expression [4].
Table 2: Mitochondrial Apoptosis Pathway Activation
| Cell Line/Model | Mitochondrial Parameters | Apoptotic Markers | Effective Concentration | Pathway Involvement | Reference Citation |
|---|---|---|---|---|---|
| SKM-1 cells | Bcl-2/Bax ratio modulation | Bax↑, Bcl-2↓, caspase-3↑, PARP↑ | 40-120 μM | Mitochondrial pathway | [4] |
| U-2 OS cells | ΔΨm loss, Ca2+ increase, ROS↑ | Cytochrome c↑, caspase-9↑, AIF↑ | 25-100 μM | Mitochondrial/ER stress | [5] |
| HL-60 cells | Cytochrome c release, caspase-9↑ | Cleaved caspase-9↑, cleaved PARP↑ | 20-80 μM | PI3K-AKT/mitochondrial | [8] |
| Cardiomyocytes (DOX model) | Cytochrome c leakage prevention | Cleaved-caspase-9/3↓, Pro-caspase-3↑ | 20-40 μM | mPTP inhibition | [10] |
| PC12 cells (Aβ model) | MMP restoration, Ca2+ regulation | Cleaved caspase-8/3/PARP-1↓ | 10-100 μM | Intrinsic/extrinsic pathways | [11] |
| SH-SY5Y neuroblastoma | Mitochondrial membrane potential↑ | Bax↓, cleaved caspase-9↓ | 10 μM | mTOR/autophagy | [12] |
| DLBCL cells | BCL-2↓, MCL-1↓, BCL-xL↓ | Mitochondrial membrane potential loss | 10-50 μM | PI3K/MAPK pathways | [13] |
Endoplasmic reticulum stress integration with mitochondrial apoptosis pathways represents an additional sophisticated mechanism. In U-2 OS cells, wogonin increased expression of glucose-regulated protein 78, activating transcription factor 6α, C/EBP homologous protein, calpain 1, calpain 2, and caspase-4, indicating coordinated endoplasmic reticulum stress and mitochondrial dysfunction [5].
Matrix metalloproteinase inhibition represents a fundamental mechanism through which wogonin suppresses cancer cell metastasis and invasion. The compound demonstrates particular efficacy against matrix metalloproteinase-9 and matrix metalloproteinase-2, key enzymes involved in extracellular matrix degradation and tumor progression [14] [15] [16].
Molecular docking analysis and surface plasmon resonance assays have revealed specific binding interactions between wogonin and matrix metalloproteinase-9, with a dissociation constant of 16.27 μM [14]. This direct binding interaction results in inhibition of matrix metalloproteinase-9 enzymatic activity without affecting protein expression levels, suggesting allosteric or competitive inhibition mechanisms [14].
In hepatocellular carcinoma MHCC97L and PLC/PRF/5 cells, wogonin treatment at concentrations of 50-100 μM significantly suppressed cell migration and invasion capabilities [14]. Gelatin zymography analysis demonstrated dose- and time-dependent inhibition of intracellular active matrix metalloproteinase-9 activities, while pro-matrix metalloproteinase-9 and matrix metalloproteinase-2 activities remained unaffected [14].
Table 3: MMP Inhibition and Metastasis Suppression
| Cancer Type/Cell Line | MMP Target | Metastatic Parameters | Binding Affinity (KD) | Additional Mechanisms | Reference Citation |
|---|---|---|---|---|---|
| Hepatocellular carcinoma (MHCC97L) | MMP-9 activity inhibition | Migration↓, invasion↓ | 16.27 μM (MMP-9) | Direct MMP-9 binding | [14] [15] |
| Melanoma (B16-F10) | MMP-2 expression/activity↓ | Migration↓, invasion↓, actin remodeling↓ | Not specified | Ras-mediated pathways↓ | [16] |
| Breast carcinoma | MMP-9 expression↓ | Invasion↓ | Not specified | PKCδ/ERK1/2↓ | [17] |
| Oral cancer cells | MMP-2/MMP-9 inhibition | Migration/invasion↓ | Not specified | MMP-mediated ECM degradation↓ | [18] |
| Gallbladder carcinoma (GBC-SD) | MMP-9↓ via maspin↑ | Mobility↓, invasion↓ | Not specified | Maspin expression↑ | [19] |
| Human aortic smooth muscle cells | MMP-9 expression↓ | Migration inhibition | Not specified | NF-κB/MAPK signaling↓ | [20] |
Melanoma B16-F10 cell studies demonstrate additional complexity in matrix metalloproteinase regulation, where wogonin suppressed matrix metalloproteinase-2 expression and activity while simultaneously inhibiting Rac1-mediated actin remodeling [16]. This dual mechanism involves suppression of Ras-mediated extracellular regulated protein kinases and protein kinase B pathways, both critical for cancer cell motility and invasion [16].
Wogonin demonstrates comprehensive anti-inflammatory activity through coordinated suppression of cyclooxygenase-2 and inducible nitric oxide synthase expression across multiple inflammatory models [21] [20] [22]. These enzymes represent critical mediators of inflammatory prostaglandin and nitric oxide production, respectively.
In human osteoarthritis chondrocytes stimulated with interleukin-1β, wogonin achieved complete suppression of both cyclooxygenase-2 and inducible nitric oxide synthase expression at concentrations ranging from 10-50 μM [21]. This suppression occurred at both mRNA and protein levels, resulting in corresponding decreases in prostaglandin E2 and nitric oxide production [21].
Mechanistic analysis reveals that cyclooxygenase-2 inhibition involves transcriptional-level regulation through mitogen-activated protein kinase kinase 1/2 and activator protein-1 pathway modulation [20]. In A549 lung epithelial cancer cells, wogonin inhibited phorbol 12-myristate 13-acetate-induced cyclooxygenase-2 protein and mRNA expression through suppression of c-Jun expression and activator protein-1 activation [20].
Table 4: Anti-Inflammatory Action Spectrum
| Model System | COX-2 Expression | iNOS Expression | IL-6 Levels | TNF-α Levels | Effective Concentration | Reference Citation |
|---|---|---|---|---|---|---|
| Human OA chondrocytes (IL-1β) | Complete suppression | Complete suppression | Complete suppression | Not measured | 10-50 μM | [21] |
| RAW264.7 macrophages (LPS+IFN-γ) | Not directly measured | Not directly measured | Suppressed secretion | Not measured | 50-200 μg/mL | [23] |
| A549 lung epithelial cells (PMA) | Significant inhibition | Strong inhibition | Not measured | Not measured | 10-30 μM | [20] |
| THP-1 cells (LPS) | Suppressed | Suppressed | Significantly reduced | Reduced | 10-50 μM | [22] |
| Human renal tubular epithelial cells | Reduced expression | Reduced expression | Reduced | Reduced | 10-40 μM | [24] |
| Mouse traumatic brain injury model | Marked reduction | Marked reduction | Marked reduction | Not measured | 40 mg/kg (in vivo) | [25] |
| CAC mouse model (AOM/DSS) | Decreased in surrounding tissues | Decreased in surrounding tissues | Significantly decreased | Not measured | 50 mg/kg (in vivo) | [22] |
The anti-inflammatory mechanism extends beyond direct enzyme inhibition to encompass upstream signaling pathway modulation. In THP-1 cells, wogonin inhibited lipopolysaccharide-induced nuclear factor-κB nuclear translocation, phosphorylation of inhibitor of κB, and inhibitor of κB kinase α/β [22]. Additionally, electrophoretic mobility shift assays demonstrated concentration-dependent suppression of nuclear factor-κB DNA-binding activity [22].
Wogonin exhibits remarkable efficacy in mitigating cytokine storm responses through coordinated suppression of key inflammatory mediators including interleukin-6, tumor necrosis factor-α, and interferon-γ [21] [26] [22]. This activity represents critical therapeutic potential for hyperinflammatory conditions.
In human osteoarthritis chondrocytes, wogonin achieved complete suppression of interleukin-6 expression and production at both mRNA and protein levels [21]. This suppression was accompanied by corresponding decreases in other inflammatory mediators, including prostaglandin E2 and nitric oxide, indicating comprehensive anti-inflammatory activity [21].
Cytokine storm mitigation mechanisms involve multiple pathway modulations. In PC12 cells exposed to amyloid-β peptides, wogonin treatment reduced tumor necrosis factor-α expression to control levels at 100 μM concentration, while simultaneously suppressing nitric oxide and prostaglandin E2 production [11]. This protective effect occurred through coordinated downregulation of nuclear factor-κB and mitogen-activated protein kinase signaling pathways [11].
Table 5: Cytokine Storm Mitigation
| Study Model | IL-6 Modulation | TNF-α Response | IFN-γ Effects | Additional Cytokines | Mechanism | Reference Citation |
|---|---|---|---|---|---|---|
| Human OA chondrocytes | Complete suppression (protein/mRNA) | Not directly measured | Not measured | PGE2↓, NO↓ | ROS/ERK/Nrf2 pathway | [21] |
| PC12 cells (Aβ-induced) | Not directly measured | Expression reduced to control levels | Not measured | NO↓, PGE2↓ | NF-κB/MAPK downregulation | [11] |
| THP-1 cells (LPS-stimulated) | Significantly reduced secretion | Reduced levels | Part of LPS+IFN-γ model | IL-1β secretion↓ | Nrf2 pathway activation | [22] |
| Mouse CAC model | mRNA levels significantly decreased | Not measured | Not measured | IL-1β mRNA↓ | NF-κB inhibition, Nrf2 activation | [22] |
| Traumatic brain injury model | Marked reduction in expression | Not measured | Not measured | IL-1β↓, IL-6↓, MIP-2↓ | TLR4/NF-κB pathway inhibition | [25] |
| Type 2 diabetes model | Enhanced IL-6/IFN-γ ratio observed | Enhanced TNF-α/IFN-γ ratio | Significantly lower production | IL-10 baseline affects response | Immune cell responsiveness | [26] |
Interferon-γ modulation represents a complex regulatory mechanism. In type 2 diabetes mellitus models, wogonin treatment influenced the balance between pro-inflammatory and anti-inflammatory responses, with particular effects on the interferon-γ/interleukin-10 axis [26]. The compound affected immune cell responsiveness, with implications for chronic inflammatory conditions [26].
Wogonin demonstrates potent reactive oxygen species scavenging capabilities through multiple mechanisms, including direct radical neutralization and cellular antioxidant system enhancement [21] [23] [11]. Quantitative assessments reveal significant scavenging efficiency across diverse assay systems.
DPPH radical scavenging assays demonstrate robust antioxidant activity, with wogonin achieving an IC50 value of 43.28 ± 0.67 μg/mL, comparable to vitamin C (44.57 ± 0.59 μg/mL) and significantly superior to Trolox (67.19 ± 4.82 μg/mL) [23]. This direct radical scavenging capacity indicates strong hydrogen-donating ability and electron transfer potential [23].
Ferric reducing antioxidant power assays further confirm antioxidant capacity, with wogonin exhibiting 57.14 ± 4.39 μg vitamin C equivalent antioxidant capacity per mg and 65.77 ± 4.99 μg Trolox equivalent antioxidant capacity per mg of extract [23]. These values indicate substantial electron-donating capacity through reduction of ferric ions to ferrous ions [23].
Table 6: ROS Scavenging Efficiency and Antioxidant Capacity
| Assay System | ROS Scavenging Efficiency | Comparison to Standards | Cellular Protection | Mechanism | Reference Citation |
|---|---|---|---|---|---|
| DPPH radical scavenging | IC50: 43.28 ± 0.67 μg/mL | Comparable to Vitamin C | General antioxidant activity | Direct radical scavenging | [23] |
| FRAP (Ferric reducing power) | 57.14 ± 4.39 μgVCEA/mg | Effective reducing capacity | Electron-donating capacity | Fe3+ to Fe2+ reduction | [23] |
| Intracellular ROS (RAW264.7) | IC50: 156.10 ± 4.36 μg/mL | ~3× more effective than NAC | 64% ROS reduction at 200 μg/mL | Direct ROS neutralization | [23] |
| PC12 cells (Aβ-induced ROS) | 54.23 ± 4.21% inhibition at 50 μM | Similar to resveratrol | Cell viability restored to 99.56% | Antioxidant enzyme induction | [11] |
| Human OA chondrocytes | Mild oxidative stress induction | GSH depletion, ROS generation | Redox modulation | Nrf2/ARE pathway activation | [21] |
| U-2 OS osteosarcoma cells | Increased ROS and Ca2+ | Dose-dependent ROS increase | Mitochondrial dysfunction | Oxidative stress induction | [5] |
| Cardiomyocytes (DOX model) | ROS accumulation prevention | Oxidative stress mitigation | Cardioprotective effects | Mitochondrial protection | [10] |
Intracellular reactive oxygen species scavenging represents a particularly important mechanism. In RAW264.7 macrophages stimulated with lipopolysaccharide plus interferon-γ, wogonin demonstrated an IC50 of 156.10 ± 4.36 μg/mL for intracellular reactive oxygen species reduction, approximately three times more effective than N-acetylcysteine (IC50: 489.57 μg/mL) [23]. At 200 μg/mL concentration, wogonin reduced intracellular reactive oxygen species accumulation by approximately 64% [23].
Nuclear factor erythroid 2-related factor 2/antioxidant response element pathway activation represents a sophisticated mechanism through which wogonin enhances cellular antioxidant defenses [21] [22] [27]. This pathway regulates expression of numerous cytoprotective genes, including antioxidant enzymes and detoxification proteins.
In human osteoarthritis chondrocytes, wogonin induced significant nuclear factor erythroid 2-related factor 2 nuclear translocation and activation of downstream antioxidant response element-dependent genes [21]. Molecular docking studies revealed that wogonin can disrupt Kelch-like ECH-associated protein 1/nuclear factor erythroid 2-related factor 2 interaction by directly blocking the nuclear factor erythroid 2-related factor 2 binding site in Kelch-like ECH-associated protein 1 protein [21].
Table 7: Nrf2/ARE Pathway Activation
| Study System | Nrf2 Nuclear Translocation | Keap1 Interaction | ARE-Dependent Genes | Oxidative Stress Response | Functional Outcome | Concentration/Dose | Reference Citation |
|---|---|---|---|---|---|---|---|
| Human OA chondrocytes | Significantly increased | Direct Keap1/Nrf2 disruption | HO-1↑, SOD2↑, NQO1↑, GCLC↑ | ROS/ERK/Nrf2 signaling axis | Chondroprotection, anti-inflammation | 10-50 μM | [21] |
| THP-1 cells | Increased by wogonin | Decreased Keap1-Nrf2 binding | HO-1 expression↑ | Intracellular ROS scavenging | Anti-inflammatory cytokine reduction | 50-200 μg/mL | [22] |
| HCT116 colorectal cancer cells | LPS-stimulated translocation↑ | Decreased Keap1-Nrf2 binding | NQO-1↑, HO-1↑ | Antioxidant response element activation | Cancer chemoprevention potential | 10-50 μM | [22] |
| CAC mouse model (surrounding tissues) | Significantly increased | Not directly measured | Antioxidant response↑ | Environmental stress counteraction | Inflammation-induced injury prevention | 50 mg/kg (in vivo) | [22] |
| K562/A02 resistant leukemia cells | Transcription suppressed | Stat3/NF-κB-mediated inhibition | Nrf2-regulated genes↓ | ROS detoxification program↓ | Drug resistance (negative effect) | 10-40 μM | [28] |
| Mouse liver (sepsis model) | Nrf2-dependent protection | Keap1-Nrf2 pathway modulation | HO-1 pathway activation | Anti-oxidative stress↑ | Hepatoprotection in sepsis | 20-40 mg/kg (in vivo) | [29] |
| Traumatic brain injury model | Enhanced nuclear translocation | Not directly measured | HO-1↑, antioxidant enzymes↑ | Oxidative damage prevention | Neuroprotection, brain edema↓ | 40 mg/kg (in vivo) | [27] |
Downstream antioxidant response element-dependent gene expression includes heme oxygenase-1, superoxide dismutase 2, NAD(P)H quinone oxidoreductase 1, and glutamate-cysteine ligase catalytic subunit [21]. These enzymes collectively enhance cellular resistance to oxidative stress through multiple mechanisms, including heme catabolism, superoxide dismutation, quinone detoxification, and glutathione synthesis [21].
Immunoprecipitation assays in THP-1 cells demonstrated that wogonin decreased Kelch-like ECH-associated protein 1 binding to nuclear factor erythroid 2-related factor 2, while increasing ubiquitinated Kelch-like ECH-associated protein 1 protein levels [22]. This mechanism suggests that wogonin promotes nuclear factor erythroid 2-related factor 2 protein stability by facilitating Kelch-like ECH-associated protein 1 degradation [22].